Cas no 1353988-04-1 (3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester)
![3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1353988-04-1x500.png)
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
- Benzyl 3-(ethyl(2-hydroxyethyl)amino)piperidine-1-carboxylate
- (R)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)piperidine-1-carboxylate
- (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)piperidine-1-carboxylate
- AM94950
- 3-[ethyl-(2-hydroxyethyl)amino]piperidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C17H26N2O3/c1-2-18(11-12-20)16-9-6-10-19(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3
- InChIKey: PAWFIZGJWGJFSR-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCCC(C1)N(CC)CCO)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 332
- トポロジー分子極性表面積: 53
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497873-1g |
Benzyl3-(ethyl(2-hydroxyethyl)amino)piperidine-1-carboxylate |
1353988-04-1 | 97% | 1g |
$1197 | 2022-09-03 | |
Fluorochem | 080998-500mg |
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester |
1353988-04-1 | 500mg |
£602.00 | 2022-03-01 |
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterに関する追加情報
Professional Introduction to 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353988-04-1)
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester, with the CAS number 1353988-04-1, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly its Ethyl-(2-hydroxy-ethyl)-amino side chain and the benzyl ester functionality at the carboxylic acid position, contribute to its intriguing pharmacological properties.
The synthesis and characterization of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester have been extensively studied due to its relevance in medicinal chemistry. The compound's structure allows for modifications that can enhance its solubility, bioavailability, and target specificity, making it a valuable intermediate in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into various research and development pipelines.
In the realm of pharmaceutical research, 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester has shown promise as a scaffold for drug discovery. Its piperidine core is a common motif in many bioactive molecules, and the presence of functional groups such as hydroxyl and amino moieties provides multiple sites for chemical modification. This flexibility has allowed researchers to explore its potential in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The benzyl ester group can be readily hydrolyzed to yield the corresponding carboxylic acid, which can then be further functionalized through various organic reactions. This property makes it an attractive building block for the synthesis of peptidomimetics and other bioactive peptides. Additionally, the ethylene glycol side chain enhances solubility and metabolic stability, making it a favorable candidate for oral administration.
Recent studies have highlighted the importance of piperidine derivatives in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The structural motif of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester aligns well with the binding pockets of many kinases, suggesting its potential as a lead compound or analog in this context. Researchers have been exploring its interactions with different kinase isoforms to identify novel inhibitors with improved selectivity and efficacy.
The compound's pharmacokinetic profile has also been a focus of interest. Studies indicate that modifications to the side chain can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. The ethylene glycol moiety appears to enhance oral bioavailability while reducing toxicity, making it a desirable feature for drug candidates intended for human use. Further investigations into its metabolic pathways are ongoing to optimize these properties.
In conclusion, 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353988-04-1) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic areas.
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